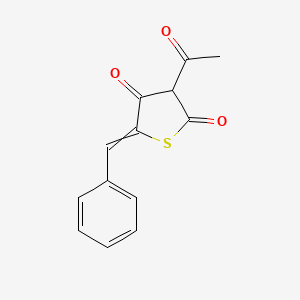
3-Acetyl-5-benzylidenethiolane-2,4-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Acetyl-5-benzylidenethiolane-2,4-dione is a heterocyclic compound containing sulfur and oxygen atoms within its structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Acetyl-5-benzylidenethiolane-2,4-dione typically involves the reaction of appropriate starting materials under controlled conditions. One common method involves the condensation of an acetyl compound with a benzylidene derivative in the presence of a base. The reaction is usually carried out in a solvent such as ethanol or methanol, and the product is purified through recrystallization .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactions using similar synthetic routes. The reaction conditions are optimized to maximize yield and purity, and the product is often isolated through techniques such as distillation or chromatography.
Chemical Reactions Analysis
Types of Reactions
3-Acetyl-5-benzylidenethiolane-2,4-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into thiolane derivatives.
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like alkyl halides or acyl chlorides are employed under basic or acidic conditions.
Major Products
The major products formed from these reactions include sulfoxides, sulfones, and various substituted thiolane derivatives, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
3-Acetyl-5-benzylidenethiolane-2,4-dione has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as a catalyst in certain chemical reactions
Mechanism of Action
The mechanism of action of 3-Acetyl-5-benzylidenethiolane-2,4-dione involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or activator of certain enzymes, affecting biochemical pathways within cells. Its effects are mediated through binding to active sites or altering the conformation of target proteins .
Comparison with Similar Compounds
Similar Compounds
Thiazolidinediones: These compounds share a similar thiolane ring structure and are used in the treatment of type 2 diabetes.
Benzylidene derivatives: Compounds with benzylidene groups exhibit similar chemical reactivity and are used in various synthetic applications.
Uniqueness
3-Acetyl-5-benzylidenethiolane-2,4-dione is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties.
Properties
CAS No. |
74372-22-8 |
|---|---|
Molecular Formula |
C13H10O3S |
Molecular Weight |
246.28 g/mol |
IUPAC Name |
3-acetyl-5-benzylidenethiolane-2,4-dione |
InChI |
InChI=1S/C13H10O3S/c1-8(14)11-12(15)10(17-13(11)16)7-9-5-3-2-4-6-9/h2-7,11H,1H3 |
InChI Key |
AXESDJCDBDUBMH-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)C1C(=O)C(=CC2=CC=CC=C2)SC1=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


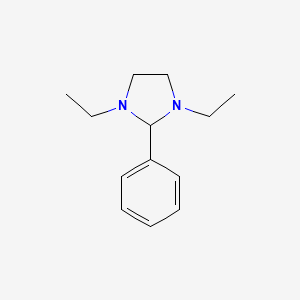
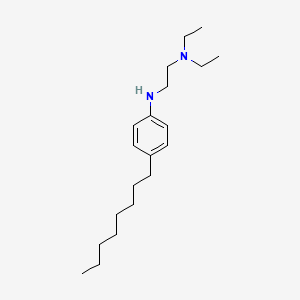
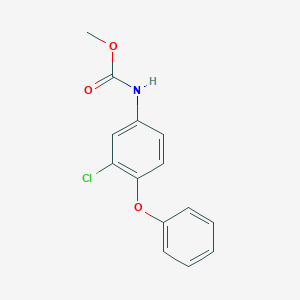
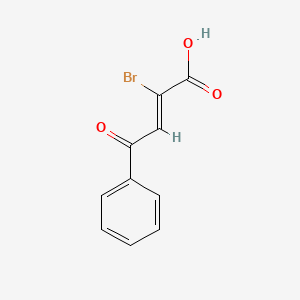
![4-[(Propan-2-yl)amino]benzene-1-sulfonic acid](/img/structure/B14439766.png)
![6,7-dihydro-5H-[1,3]dithiolo[4,5-b][1,4]dithiepin-2-one](/img/structure/B14439768.png)
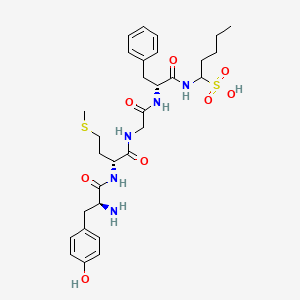


![3,4,8,10-Tetrazatricyclo[5.4.0.02,6]undeca-1(11),2(6),4,7,9-pentaene](/img/structure/B14439788.png)
![methyl 3-[3-(cyanomethyl)-1H-indol-4-yl]prop-2-enoate](/img/structure/B14439789.png)
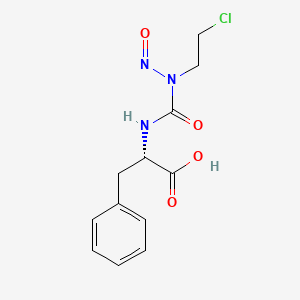

![1-[1-(4-Phenylphenyl)cyclohexyl]piperidine](/img/structure/B14439813.png)
